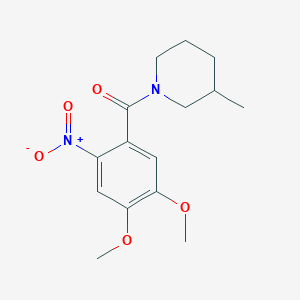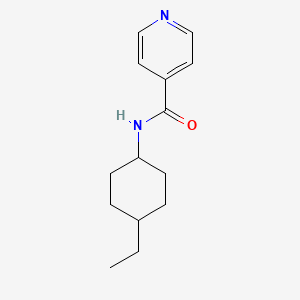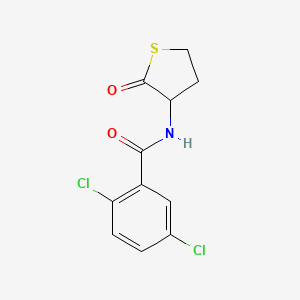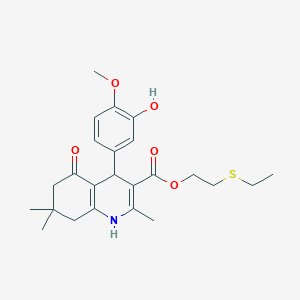
(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the introduction of the piperidino group. For example, a reaction involving the nitration of a dimethoxybenzene derivative with nitric acid in glacial acetic acid can yield the nitrophenyl intermediate. This intermediate can then be reacted with a methylpiperidine derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidino group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE: Lacks the piperidino group, resulting in different chemical properties and applications.
(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPHENYL)METHANONE: Contains a methylphenyl group instead of a piperidino group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the nitrophenyl and methylpiperidino groups in (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-5-4-6-16(9-10)15(18)11-7-13(21-2)14(22-3)8-12(11)17(19)20/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULMOLXAOIANLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)

![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)

![N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B5154676.png)
![(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-5-imino-2-(3-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)
![2-methyl-N-[3-(2,4,6-trichlorophenoxy)propyl]propan-2-amine;hydrochloride](/img/structure/B5154715.png)
![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![5-(2-ethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide](/img/structure/B5154731.png)
